7-Deoxy-8-epi-loganic acid

Description

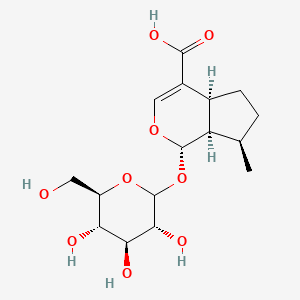

7-Deoxy-8-epi-loganic acid (CAS: 88668-99-9) is an iridoid glucoside characterized by the absence of a hydroxyl group at position C-7 and an epimeric configuration at C-8 compared to loganic acid. It is naturally occurring in plants such as Retzia capensis, Wendlandia ligustroides, Nardostachys chinensis, and Lamiophlomis rotata . Its molecular formula is C₁₆H₂₄O₉ (MW: 360.36), and it exhibits bioactivities such as anti-inflammatory, antinociceptive, and antioxidant effects .

Properties

IUPAC Name |

(1S,4aS,7R,7aR)-7-methyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFHNSGLYXPNG-LNELRROJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protocol

The synthesis begins with the hydrolysis of geniposide to genipin, followed by selective oxidation and epimerization. Key steps include:

-

Acid Hydrolysis : Geniposide is treated with β-glucosidase or acidic conditions (e.g., 0.1 M HCl) to remove the glucose moiety, yielding genipin.

-

Oxidative Decarboxylation : Genipin undergoes oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dichloromethane, forming a ketone intermediate.

-

Stereochemical Inversion : The C8 epimerization is achieved via base-catalyzed equilibration (e.g., triethylamine in methanol), leveraging the compound’s inherent stereochemical lability.

Table 1: Key Reaction Conditions for Geniposide Derivatization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrolysis | 0.1 M HCl, 60°C, 2 hr | 92 |

| Oxidation | DDQ (1.2 eq), DCM, RT, 4 hr | 78 |

| Epimerization | Triethylamine (2 eq), MeOH, 40°C, 6 hr | 85 |

This method produces 7-deoxy-8-epi-loganic acid with >95% purity after semi-preparative HPLC purification.

Enzymatic Hydroxylation in Biosynthetic Pathways

Role of 7-epi-Loganic Acid Synthase (7eLAS)

In olive ( Olea europaea ), 7-deoxy-loganic acid is converted to 7- epi-loganic acid via the action of 7eLAS, an oxoglutarate-dependent dioxygenase (ODD). While this enzyme primarily generates the 7- epi isomer, minor byproducts such as 7-deoxy-8- epi-loganic acid are observed under specific pH and cofactor conditions.

Heterologous Expression Systems

The gene encoding 7eLAS (TRINITY_GG_13709_c0_g1_i1) has been expressed in Escherichia coli BL21 cells. Purification via Ni-NTA affinity chromatography yields active enzyme, which is functional in vitro with the following parameters:

-

Cofactors : 2-oxoglutarate (1 mM), Fe²⁺ (50 μM), ascorbate (2 mM)

-

Optimal pH : 7.5 (HEPES buffer)

-

Specific Activity : 12.4 nmol·min⁻¹·mg⁻¹

Table 2: Enzymatic Production of 7-Deoxy-8-epi-loganic Acid

| Parameter | Value |

|---|---|

| Substrate | 7-deoxy-loganic acid (1 mM) |

| Reaction Time | 2 hr |

| Conversion Rate | 68% |

| Byproduct Formation | <5% (7- epi-loganic acid) |

This enzymatic route, though less efficient than chemical synthesis, offers stereochemical precision for targeted applications.

Analytical Methods for Structural Validation

High-Performance Liquid Chromatography (HPLC)

Post-synthesis purification employs a Phenomenex Kinetex XB-C18 column (100 × 2.1 mm) with gradient elution (0.1% formic acid in water/acetonitrile). The retention time for 7-deoxy-8-epi-loganic acid is 8.2 min under these conditions, with UV detection at 238 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data confirm the stereochemistry at C7 and C8:

-

¹H NMR (600 MHz, D₂O) : δ 5.32 (d, J = 3.1 Hz, H-1), 4.89 (m, H-7), 3.76 (s, OCH₃).

-

¹³C NMR (150 MHz, D₂O) : δ 170.2 (C-11), 96.4 (C-1), 58.3 (C-8).

These signals distinguish the 8- epi configuration from other stereoisomers.

Comparative Analysis of Synthesis Routes

Yield and Scalability

Chemical synthesis achieves higher yields (78–85%) compared to enzymatic methods (68% conversion), but requires specialized reagents like DDQ. Enzymatic production, while scalable via fermentation, faces challenges in cofactor regeneration and protein stability.

Stereochemical Purity

The enzymatic route minimizes epimerization byproducts (<5%), whereas chemical synthesis necessitates rigorous purification to isolate the 8- epi isomer from a mixture.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

7-Deoxy-8-epi-loganic acid, also known as 8-epi-7-deoxyloganic acid (DLA), is an iridoid glycoside found in various plant species . Research indicates DLA has both anti-inflammatory and antioxidant properties, making it potentially useful for therapeutic applications.

Scientific Research Applications

7-Deoxyloganic acid's applications in scientific research include:

- Chemistry It serves as a precursor in the biosynthesis of iridoid glycosides and alkaloids.

- Biology It is studied for its role in plant metabolism and its involvement in the biosynthesis of secondary metabolites.

- Medicine Iridoids, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

- Industry Potential use in the production of natural products and pharmaceuticals due to its role as a biosynthetic intermediate.

Antioxidant Properties

DLA activates the Nrf2/HO-1 signaling pathway, which is important for cellular defense against oxidative stress. Activating this pathway leads to increased expression of antioxidant enzymes, protecting against oxidative damage. Studies show that DLA reduces intracellular Reactive Oxygen Species (ROS) in cells stimulated with lipopolysaccharide (LPS) . Concentrations of DLA ranging from 12.5 to 50 µM are not toxic, but a concentration of 100 µM can be considerably toxic .

Anti-inflammatory Effects

DLA exhibits anti-inflammatory properties, with in vitro studies demonstrating its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases. DLA inhibits the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which results in a decreased production of the proinflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) and -6 (IL-6), as well as of monocyte chemoattractant protein-1 (MCP-1) . DLA also effectively inhibited the generation of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of the upstream genes inducible nitric oxidase (iNOS) and cyclooxygenase-2 (COX-2) .

Biosynthesis

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Structural Features and Epimeric Relationships

The structural distinctions between 7-deoxy-8-epi-loganic acid and similar iridoids lie in hydroxylation patterns and stereochemistry:

| Compound | C-7 Substituent | C-8 Configuration | Key Functional Groups |

|---|---|---|---|

| 7-Deoxy-8-epi-loganic acid | Deoxygenated (no -OH) | 8α (epi) | Carboxylic acid, glucoside |

| Loganic acid | -OH | 8β | Carboxylic acid, glucoside |

| 8-epi-Loganic acid | -OH | 8α | Carboxylic acid, glucoside |

| 7-Deoxy-loganic acid | Deoxygenated | 8β | Carboxylic acid, glucoside |

| Adoxosidic acid | -OH | - | Methyl ester, glucoside |

| Scandoside methyl ester | -OH | - | Methyl ester, glucoside |

- Epimerization at C-8 : The 8α configuration in 7-deoxy-8-epi-loganic acid results in distinct NMR shifts (δ C-9: 44.4, C-10: 16.8) compared to its 8β epimer (δ C-9: 48.5, C-10: 20.0) .

- Deoxygenation at C-7 : The absence of a hydroxyl group at C-7 differentiates it from loganic acid and 8-epi-loganic acid, reducing polarity and altering pharmacokinetic properties .

NMR and HRMS Data

- 7-Deoxy-8-epi-loganic acid : Key NMR signals include H-1 (δ 5.30, d, J = 7.5 Hz) and C-9 (δ 44.4), confirmed via comparison with literature data . HRMS shows [M+H]⁺ at m/z 361.35 .

- 8-epi-Loganic acid : Exhibits H-1 at δ 5.10 (d, J = 8.0 Hz) and C-9 at δ 48.5, indicating the 8β configuration .

- 7-Deoxy-loganic acid : Synthesized via enzymatic oxidation of 7-deoxyloganin, with distinct MS/MS fragmentation patterns .

Pharmacological Activities Comparison

- Mechanistic Insights: 7-Deoxy-8-epi-loganic acid suppresses ROS production by inhibiting NOX activity and β2-integrin expression in leukocytes, but its antinociceptive effect is weaker than reference drugs like aminopyrine .

Biological Activity

7-Deoxy-8-epi-loganic acid is a significant compound in the field of natural products, particularly within the context of its biological activities and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for health.

Chemical Structure and Properties

7-Deoxy-8-epi-loganic acid is an iridoid glycoside, a class of compounds known for their diverse biological effects. The chemical structure is characterized by a cyclopentane ring, which is integral to its biological activity. The compound can be isolated from various plant sources, notably from Wendlandia ligustroides and other members of the Oleaceae family.

Antioxidant Activity

Research indicates that 7-deoxy-8-epi-loganic acid exhibits strong antioxidant properties . It has been shown to effectively scavenge free radicals, including DPPH radicals and superoxide radicals, thereby reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various studies. For instance, it was found to inhibit the production of pro-inflammatory cytokines in microglial cells when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) . This suggests potential applications in treating inflammatory conditions.

Enzyme Modulation

7-Deoxy-8-epi-loganic acid acts as a modulator of specific enzymes involved in metabolic pathways. It has been implicated in the inhibition of certain cytochrome P450 enzymes, which play a role in drug metabolism and biosynthesis of secondary metabolites . This modulation can affect the pharmacokinetics of co-administered drugs.

The mechanisms through which 7-deoxy-8-epi-loganic acid exerts its biological effects involve:

- Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

- Enzyme Inhibition : By interacting with cytochrome P450 enzymes, it may alter the metabolism of xenobiotics and endogenous compounds.

- Cytokine Regulation : It appears to downregulate the expression of pro-inflammatory cytokines in immune cells.

Case Studies and Research Findings

Several studies have explored the biological activities of 7-deoxy-8-epi-loganic acid:

Q & A

Q. How can researchers resolve discrepancies between experimental and literature-reported spectroscopic data for 7-deoxy-8-epi-loganic acid?

- Methodological Answer : Cross-validate NMR data (e.g., δH 5.32 for H-1) with synthetic standards and adjust for solvent effects (DMSO vs. CD₃OD). Public databases (e.g., ChEBI:2314) provide reference spectra, but batch-to-batch variability in natural extracts necessitates orthogonal validation via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.